1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]-
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Overview
Description
1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- is an organic compound with a complex structure that includes an isobenzofuranone core and a phenyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- typically involves the reaction of isobenzofuranone with a suitable phenyl derivative. One common method includes the Friedel-Crafts acylation of isobenzofuranone with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1(3H)-Isobenzofuranone, 3-[4-(1-hydroxy-1-methylethyl)phenyl]-
- 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]ethanone
Uniqueness
1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
15836-65-4 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O2/c1-11(2)12-7-9-13(10-8-12)16-14-5-3-4-6-15(14)17(18)19-16/h3-11,16H,1-2H3 |
InChI Key |
BMKDNVAAIMTWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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